5-Amino-3,3,7-trimethylindolin-2-one
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Overview
Description
5-Amino-3,3,7-trimethylindolin-2-one is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Amino-3,3,7-trimethylindolin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
5-Amino-3,3,7-trimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
5-Amino-3,3,7-trimethylindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3,3,7-trimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
5-Amino-3,3,7-trimethylindolin-2-one can be compared with other indole derivatives such as:
5-Amino-1,3,3-trimethyl-indolin-2-one: Similar structure but different substitution pattern, leading to variations in biological activity.
5-Amino-1-ethyl-3,3,7-trimethyl-indolin-2-one:
5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one: A more complex structure with additional nitro groups, used in energetic materials.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-amino-3,3,7-trimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-6-4-7(12)5-8-9(6)13-10(14)11(8,2)3/h4-5H,12H2,1-3H3,(H,13,14) |
InChI Key |
QANQQEIGZJYPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2(C)C)N |
Origin of Product |
United States |
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